![molecular formula C6H5O7-3 B1264535 2-(Carboxylatomethoxy)succinate(3-)](/img/structure/B1264535.png)
2-(Carboxylatomethoxy)succinate(3-)
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Overview
Description
2-(carboxylatomethoxy)succinate(3-) is tricarboxylate anion of (carboxymethoxy)succinic acid; major species at pH 7.3. It is a conjugate base of a (carboxymethoxy)succinic acid.
Scientific Research Applications
Mitochondrial Stress and Protein Succination : 2-(Carboxylatomethoxy)succinate(3-) plays a role in the process of 'succination' in proteins. This process is linked to mitochondrial stress and increased in adipocytes exposed to high glucose. This suggests its involvement in cellular responses to glucotoxicity and potentially in diabetic conditions (Frizzell et al., 2012).
Environmental Photolysis : Research on the photolysis of carboxylate anions adsorbed onto iron oxyhydroxide surfaces, including 2-(Carboxylatomethoxy)succinate(3-), reveals its role in environmental chemistry and the potential impacts on water treatment and pollution control (Cunningham et al., 1988).
Role in Inflammation : This compound is an intermediate in the tricarboxylic acid (TCA) cycle and has roles beyond metabolism. It is involved in cellular activation and inflammation, suggesting its significance in understanding metabolic diseases and immune responses (Mills & O’Neill, 2014).
Biotechnology Applications : It has applications in the production of biodegradable plastics, green solvents, and other industrial products derived from agricultural carbohydrates (Zeikus et al., 1999).
Pharmaceutical Relevance : Its derivatives play a crucial role in the synthesis of pharmaceuticals and the development of new drug delivery systems (Kumar et al., 1993).
Chemical Synthesis and Catalysis : It's involved in reactions that have implications for synthesizing complex organic compounds and understanding catalytic processes (Katayama et al., 2016).
properties
Product Name |
2-(Carboxylatomethoxy)succinate(3-) |
---|---|
Molecular Formula |
C6H5O7-3 |
Molecular Weight |
189.1 g/mol |
IUPAC Name |
2-(carboxylatomethoxy)butanedioate |
InChI |
InChI=1S/C6H8O7/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
InChI Key |
CIOXZGOUEYHNBF-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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